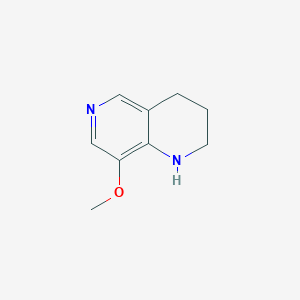

8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine

描述

属性

IUPAC Name |

8-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-12-8-6-10-5-7-3-2-4-11-9(7)8/h5-6,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWODABXNATWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CN=C1)CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501237392 | |

| Record name | 1,6-Naphthyridine, 1,2,3,4-tetrahydro-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820735-63-4 | |

| Record name | 1,6-Naphthyridine, 1,2,3,4-tetrahydro-8-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820735-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Naphthyridine, 1,2,3,4-tetrahydro-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

It is known that 1,6-naphthyridines, a class of compounds to which our compound belongs, are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities.

Mode of Action

For example, certain functionalized 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents.

生化分析

Biochemical Properties

8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. Additionally, 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine can bind to DNA and RNA, affecting gene expression and protein synthesis. These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.

Cellular Effects

The effects of 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine on cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine can alter gene expression by binding to transcription factors and other regulatory proteins. These changes can lead to alterations in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, particularly tyrosine kinases, which play a vital role in cell signaling. By binding to the active site of these enzymes, 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine prevents substrate binding and subsequent phosphorylation events. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis. These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and detoxification. Additionally, 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine can affect metabolic flux by altering the levels of key metabolites, such as ATP and NADH. These interactions underscore the compound’s potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine can bind to intracellular proteins, affecting its localization and accumulation. These processes are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is essential for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and RNA. Additionally, 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals. These localization patterns are critical for the compound’s role in regulating cellular processes.

生物活性

8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is a bicyclic compound belonging to the naphthyridine family. Its unique structural features suggest potential biological activities that merit investigation. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials based on available literature and research findings.

Structural Characteristics

8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine has a molecular formula of CHNO and a molecular weight of 164.20 g/mol. The methoxy group at the 8-position and the tetrahydro structure are critical for its biological interactions.

Anticancer Activity

Naphthyridine derivatives have been explored for their anticancer properties. Although direct studies on 8-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine are sparse, related compounds have demonstrated potential in inhibiting cancer cell proliferation:

| Compound | Cancer Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Aaptamine | Non-small cell lung cancer | 10.47 - 15.03 | |

| 4-Morpholino-methyl-1.8-naphthyridine derivatives | M. tuberculosis | 0.25 |

The mechanism of action for naphthyridines often involves interference with cellular signaling pathways and induction of apoptosis in cancer cells.

Neurological and Other Activities

Emerging research highlights the potential of naphthyridine derivatives in treating neurological disorders such as Alzheimer's disease and depression. The broad spectrum of biological activities includes:

- Anti-inflammatory

- Antiviral

- Analgesic

These activities suggest that compounds like 8-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine could be further explored for their therapeutic applications in various medical fields.

Study on Antiparasitic Activity

An investigation into naphthyridine derivatives revealed that certain compounds exhibited antiparasitic properties. Although specific data on 8-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is lacking, related studies showed that modifications to the naphthyridine core can enhance activity against parasites like Leishmania spp., suggesting possible avenues for future research into this compound's efficacy .

The biological activity of naphthyridines often involves interactions with key biological targets such as enzymes and receptors. For example:

- Inhibition of phosphoinositide 3-kinase (PI3K) has been observed in related compounds.

This inhibition affects critical signaling pathways involved in cell growth and survival.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C_{11}H_{12}N_2O

- Molecular Weight : 192.23 g/mol

- CAS Number : 1820735-63-4

The compound features a tetrahydro-naphthyridine structure with a methoxy group at the 8-position, which contributes to its biological activity and interaction with various molecular targets.

Anticancer Activity

8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine has shown promising results as an anticancer agent. Research indicates that it exhibits potent anti-proliferative activity against various cancer cell lines. For instance:

- Mechanism of Action : The compound inhibits the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and survival. Inhibition of this pathway leads to reduced phosphorylation of AKT and mTOR proteins, essential components in cancer cell survival pathways .

- Cell Line Studies : A study demonstrated that certain analogs of this compound caused significant cell cycle arrest in tumor cells while sparing normal cells.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| BJAB (B-cell lymphoma) | 5.2 | Significant inhibition |

| MCF7 (breast cancer) | 10.4 | Moderate inhibition |

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been evaluated for anti-inflammatory effects. In vivo studies suggest that it may have therapeutic applications in managing pain and inflammation .

Antiparasitic Activity

Recent studies have explored the efficacy of naphthyridine derivatives against parasitic infections such as leishmaniasis:

- In Vivo Efficacy : Compounds related to 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine demonstrated moderate efficacy in reducing parasite load in mouse models of visceral leishmaniasis .

| Compound | Parasite Load Reduction (%) | Administration Route |

|---|---|---|

| Compound 16 | 46% | Intraperitoneal |

| Miltefosine | >99% | Oral |

Case Study 1: Anticancer Mechanism

A study focused on the mechanism by which 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine inhibits cancer cell proliferation. The findings revealed that the compound's interaction with PI3K led to a cascade of effects that ultimately resulted in apoptosis of cancer cells .

Case Study 2: Antiparasitic Activity

In a collaborative research effort aimed at developing new treatments for leishmaniasis, derivatives of naphthyridines were synthesized and tested for their efficacy against Leishmania parasites. Although some compounds showed promise in vitro, their performance in vivo highlighted challenges related to metabolic stability and tolerability .

相似化合物的比较

Below is a detailed analysis of 8-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine alongside key analogs:

Structural Analogues and Substituent Effects

Key Observations :

- Substituent Position : The methoxy group at the 8-position in the target compound contrasts with analogs like 6-methoxy-1,5-naphthyridine (), where isomerism alters electronic properties and binding interactions.

- Halogen vs.

- Synthetic Yields : Bulky substituents (e.g., isobutyl in ) reduce yields (44%) compared to smaller groups like methyl (87% yield, ).

Physicochemical Properties

- Solubility : The methoxy group in 8-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine likely improves aqueous solubility compared to halogenated analogs (e.g., 7-Bromo derivative, ) but may reduce membrane permeability.

- Reactivity : Brominated derivatives () are more reactive in Suzuki-Miyaura couplings, whereas methoxy groups are inert under such conditions, making them suitable for late-stage functionalization.

准备方法

Synthesis via Vinyl Pyridine Intermediate and Ammonia Cyclization

This route involves the following key steps:

| Step | Reagents & Conditions | Yield | Description |

|---|---|---|---|

| 1 | Esterification of 2-chloronicotinic acid to methyl ester using dimethyl sulfate and K2CO3 in acetone, room temp, overnight | 84% | Formation of methyl 2-chloronicotinate |

| 2 | Stille coupling: vinyltributyltin, Pd(II) catalyst, DMF, 40-25 °C, 68 h | 70% | Introduction of vinyl group at C-2 position |

| 3 | Annulative cyclization with excess NH4Cl in 50% aqueous acetic acid, reflux 5 h | 40% | Acid-catalyzed aza-Michael addition of ammonia and ring closure to form bicyclic 7,8-dihydro-1,6-naphthyridine-5(6H)-one |

| 4 | Methylation with methyl iodide in DMF, room temp, 60 h | 92% | Formation of N-methylated derivative |

Synthesis via 2-Methylnicotinic Ester and Reduction

This alternative route includes:

| Step | Reagents & Conditions | Yield | Description |

|---|---|---|---|

| 1 | Amidation of 2-methylnicotinic ester using 6M KOH, MeOH at 5 °C, then reaction with (COCl)2 and anhydrous NH3 in CH2Cl2 | 86% | Formation of nicotinamide intermediate |

| 2 | Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF or DMA at 50 °C, followed by NaH treatment at 80 °C | 48% (for 10a) | Formation of 1,6-naphthyridinone ring system |

| 3 | Bromination with N-bromosuccinimide (NBS) in 1,2-dichloroethane at room temp | 86% | Introduction of bromine substituent for further functionalization |

| 4 | Chlorination with phosphorus oxychloride at 100 °C for 28 h | 98% | Conversion to chloro derivative |

| 5 | Methoxylation with sodium methoxide in methanol at room temp overnight | 86% | Introduction of methoxy group at 8-position |

| 6 | Catalytic hydrogenation with H2 (1 atm), 20% Pd/C, 50% aqueous methanol at room temp for 3 h | 69% | Reduction of pyridine ring to tetrahydro derivative |

| 7 | Methylation with methyl iodide in DMF at room temp for 40 h | 96% | Quaternization of nitrogen to stabilize the reduced form |

- Attempts to achieve selective 4,6-dihydro reduction were unsuccessful; instead, full 1,2,3,4-tetrahydro reduction was observed under mild catalytic hydrogenation.

- Quaternization of the nitrogen with methyl iodide was used to facilitate controlled reduction attempts with hydride reagents, although some decomposition was noted.

Summary Table of Key Preparation Steps

| Preparation Step | Starting Material | Key Reagents/Conditions | Yield | Comments |

|---|---|---|---|---|

| Esterification | 2-Chloronicotinic acid | Dimethyl sulfate, K2CO3, acetone | 84% | Methyl ester formation |

| Vinylation (Stille coupling) | Methyl 2-chloronicotinate | Vinyltributyltin, Pd catalyst, DMF | 70% | Vinyl group introduction |

| Cyclization | Vinyl pyridine intermediate | NH4Cl, 50% aq. HOAc, reflux | 40% | Aza-Michael addition and ring closure |

| Methylation | Bicyclic intermediate | Methyl iodide, DMF | 92% | N-methylation |

| Amidation | 2-Methylnicotinic ester | KOH, MeOH, (COCl)2, NH3 | 86% | Nicotinamide formation |

| Cyclization | Nicotinamide | DMF-DMA, NaH, DMF | 48% | 1,6-Naphthyridinone ring formation |

| Bromination | 1,6-Naphthyridinone | NBS, 1,2-DCE | 86% | Halogenation for further derivatization |

| Chlorination | Brominated intermediate | POCl3, 100 °C | 98% | Conversion to chloro derivative |

| Methoxylation | Chloro intermediate | NaOMe, MeOH | 86% | Introduction of methoxy group |

| Reduction | Methoxy intermediate | H2, Pd/C, aq. MeOH | 69% | Pyridine ring reduction |

| Methylation | Reduced intermediate | Methyl iodide, DMF | 96% | Nitrogen quaternization |

常见问题

Q. What are the standard synthetic routes for preparing 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine?

The compound is typically synthesized via cyclization or hydrogenolysis of functionalized precursors. For example:

- Cyclization : Ethyl 8-(2-ethoxycarbonylethyl)-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine derivatives can undergo cyclization in methanol with sodium methoxide under reflux to yield methoxy-substituted tetrahydro-naphthyridinones with high yields (95%) .

- Hydrogenolysis : Chlorinated precursors like 5-chloro-7-methyl-1,6-naphthyridine undergo hydrogenolysis using Pd/CaCO3 in methanol under H₂ to produce 7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine (95% yield) .

Q. How is the structural integrity of 8-Methoxy-1,6-naphthyridine derivatives confirmed during synthesis?

Key characterization methods include:

- Spectroscopic Analysis : NMR (¹H/¹³C) and mass spectrometry are critical for confirming regiochemistry and substituent positions. For instance, post-alkylation products (e.g., 1-allyl-5-methyl derivatives) are validated via spectral matching with literature data .

- Chromatographic Separation : Byproducts from hydrogenolysis or cyclization (e.g., 154 and 155 in ) are separated via column chromatography before structural analysis .

Q. What are the primary applications of 8-Methoxy-1,6-naphthyridine derivatives in medicinal chemistry?

These derivatives are explored as bioactive scaffolds due to their structural similarity to pharmacophores. For example:

- Anticancer Activity : Naphthyridine derivatives inhibit cancer cell proliferation (e.g., A549 lung cancer cells) via PDK1 pathway modulation .

- Antiviral Potential : Chlorinated analogs (e.g., 8-chlorobenzo[b]thieno derivatives) show drug-likeness scores comparable to acyclovir, suggesting antiviral potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during cyclization of intermediates to 8-Methoxy-1,6-naphthyridine derivatives?

Byproduct formation depends on reaction temperature, catalyst choice, and solvent. For example:

- Catalyst Selection : Using Ag₂O instead of alternative catalysts during methylation reduces side products (e.g., reports low yields with Ag₂O, suggesting alternative catalysts may improve efficiency) .

- Solvent Effects : Methanol is preferred for cyclization due to its polarity and ability to stabilize intermediates, as seen in .

- Temperature Control : Ozonolysis of methyl 1-acetyl-4-methoxycarbonylmethylene derivatives requires precise control at 78°C to avoid over-oxidation .

Q. What mechanistic insights explain regioselectivity in functionalization reactions of 8-Methoxy-1,6-naphthyridine?

Regioselectivity is influenced by electronic and steric factors:

- N-Alkylation : Sodium methoxide in THF directs alkylation to the N1 position (50% yield), while steric hindrance at N6 limits reactivity .

- Cross-Coupling Reactions : Cobalt-catalyzed reactions favor substitution at electron-deficient positions (e.g., C2 or C8 in 1,6-naphthyridines), as demonstrated in trifluoromethylation studies .

Q. How do substituents at the 8-methoxy position influence the compound’s reactivity and bioactivity?

- Reactivity : Methoxy groups enhance electron density at adjacent carbons, facilitating electrophilic substitution. For example, methoxy-substituted derivatives undergo smoother ozonolysis compared to non-methoxy analogs .

- Bioactivity : Methoxy groups improve membrane permeability and target binding. In dibenzo[b,h][1,6]naphthyridinecarboxamides, methoxy substitution at C10 enhances anticancer activity by promoting DNA intercalation .

Q. What analytical strategies resolve contradictions in reported synthetic yields for 8-Methoxy-1,6-naphthyridine derivatives?

Discrepancies often arise from precursor purity or reaction scaling:

- Precursor Quality : Impurities in 1,6-naphthyridine starting materials (e.g., ) reduce yields during dehydrogenation .

- Scalability : Small-scale reactions (e.g., 30-minute reflux in ) may not translate to larger batches due to heat transfer inefficiencies .

- Byproduct Analysis : LC-MS or GC-MS should be used to track side products, as seen in hydrogenolysis studies where Raney Ni selectivity varies with substrate .

Q. What computational tools are effective for predicting the electronic properties of 8-Methoxy-1,6-naphthyridine derivatives?

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess redox behavior, critical for applications in OLEDs .

- Molecular Docking : Used to simulate interactions with biological targets (e.g., PDK1 kinase in ) and rationalize structure-activity relationships .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。